The synthesis of 5-Benzofuranol, 3-(2,4-dimethoxybenzoyl)-4-dimethylaminomethyl-, hydrochloride involves several key steps:
The process can be complex and may require purification steps such as recrystallization or chromatography to isolate the desired product in high purity .
The molecular structure of 5-Benzofuranol, 3-(2,4-dimethoxybenzoyl)-4-dimethylaminomethyl-, hydrochloride features:
CN(C)CC1=C(C=CC2=C1C(=C(C=C2)OC)OC)O
.VIOBGCWEHLRBEP-UHFFFAOYSA-N
, which provides a unique identifier for database searches .5-Benzofuranol, 3-(2,4-dimethoxybenzoyl)-4-dimethylaminomethyl-, hydrochloride can participate in various chemical reactions due to its functional groups:
The physical and chemical properties of 5-Benzofuranol, 3-(2,4-dimethoxybenzoyl)-4-dimethylaminomethyl-, hydrochloride include:
These properties are crucial for handling and application in laboratory settings .
5-Benzofuranol, 3-(2,4-dimethoxybenzoyl)-4-dimethylaminomethyl-, hydrochloride has several scientific applications:
This compound exemplifies the intricate relationship between chemical structure and biological activity, making it an interesting subject for further research within pharmaceutical sciences.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 85815-37-8
CAS No.: 946349-58-2